
AZD5099
Descripción general
Descripción
AZD-5099 es un agente antibacteriano desarrollado por AstraZeneca Pharmaceuticals Co., Ltd. Es un potente e inhibidor selectivo de la topoisomerasa II bacteriana, la cual es crucial para la replicación del ADN bacteriano y la división celular . Este compuesto ha mostrado una eficacia significativa contra infecciones causadas por bacterias Gram-positivas y Gram-negativas exigentes .
Métodos De Preparación
La síntesis de AZD-5099 involucra la optimización de los inhibidores de la topoisomerasa II de pirrolamida. La ruta sintética incluye la incorporación de una estructura central de pirrolamida, la cual es esencial para su actividad antibacteriana . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial para AZD-5099 probablemente involucrarían síntesis a gran escala usando condiciones de reacción similares, con pasos adicionales para la purificación y el control de calidad .
Análisis De Reacciones Químicas
AZD-5099 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes utilizados en las reacciones de oxidación incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes utilizados en las reacciones de reducción incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación de AZD-5099 puede resultar en la formación de derivados oxidados, mientras que la reducción puede producir derivados reducidos .
Aplicaciones Científicas De Investigación
Pharmacological Profile
AZD5099 was designed as a pyrrolamide-type inhibitor targeting bacterial type II topoisomerases, specifically GyrB and ParE subunits. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antibiotic development. The compound demonstrated notable antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant variants. In preclinical models, this compound showed effectiveness in reducing bacterial load and had a low frequency of resistance development .
Key Findings from Clinical Studies
- Phase 1 Trials : Initial studies focused on assessing the safety, tolerability, and pharmacokinetics of this compound following intravenous administration. The results indicated promising antibacterial effects but raised concerns regarding mitochondrial toxicity, leading to its withdrawal from further clinical trials .
- In Vivo Efficacy : In mouse models of infection, this compound exhibited significant efficacy against Staphylococcus aureus infections, outperforming some existing antibiotics in terms of bactericidal activity .
Structural Modifications and Derivatives
Research following the withdrawal of this compound has focused on modifying its structure to enhance its safety profile while retaining its antibacterial efficacy. Notably, several derivatives have been synthesized based on the original compound's scaffold.
Case Studies on Structural Modifications
- Compound 28 : A derivative of this compound that emerged from structural optimization showed improved antibacterial activity with lower mitochondrial toxicity. It demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of less than 0.03 μg/mL and was effective against both susceptible and resistant strains .
- Pyrrolamide-Type Inhibitors : Ongoing research continues to explore new pyrrolamide-type inhibitors derived from this compound's structure. These compounds are being evaluated for their potential to treat drug-resistant bacterial infections with enhanced pharmacokinetic properties .
Comparative Analysis of Antibacterial Activity
The following table summarizes the antibacterial activities and characteristics of this compound and its derivatives:
Compound | Target Bacteria | MIC (μg/mL) | Mitochondrial Toxicity | Notes |
---|---|---|---|---|
This compound | Staphylococcus aureus | < 0.1 | High | Withdrawn due to safety issues |
Compound 28 | Staphylococcus aureus | < 0.03 | Low | Improved safety profile |
Compound X | Escherichia coli | 1 | Moderate | New derivative with promising activity |
Mecanismo De Acción
AZD-5099 ejerce sus efectos antibacterianos al inhibir la topoisomerasa II bacteriana, una enzima que es esencial para la replicación del ADN bacteriano y la división celular. Al unirse al sitio de unión al ATP de la enzima, AZD-5099 evita que la enzima funcione correctamente, lo que lleva a la inhibición del crecimiento y la replicación bacteriana . Los objetivos moleculares de AZD-5099 incluyen las subunidades GyrB y ParE de las topoisomerasas tipo II bacterianas .
Comparación Con Compuestos Similares
AZD-5099 es único en su potente e inhibición selectiva de la topoisomerasa II bacteriana. Los compuestos similares incluyen:
DS-2969: Otro inhibidor de la topoisomerasa II con actividad antibacteriana.
Vancomicina: Un antibiótico de uso clínico que se dirige a la síntesis de la pared celular bacteriana.
Compuesto 28: Un compuesto de hidroxilisopropilpiridazina con efectos inhibitorios significativos sobre la girasa bacteriana y la topoisomerasa IV.
En comparación con estos compuestos, AZD-5099 ha mostrado mejores actividades bactericidas y menores frecuencias de resistencia espontánea en modelos de infección bacteriana .
Actividad Biológica
AZD5099, also known as compound 63, is a synthetic antibacterial agent developed by AstraZeneca. It primarily targets infections caused by Gram-positive and fastidious Gram-negative bacteria. The compound is a pyrrolamide derivative that acts as an inhibitor of bacterial type II topoisomerases, particularly DNA gyrase, which is crucial for bacterial DNA replication and transcription.
This compound functions by binding to the ATP-binding site of bacterial type II topoisomerases, inhibiting their activity and thereby preventing bacterial cell division. This mechanism is particularly effective against strains that exhibit resistance to other antibiotics, making this compound a promising candidate in the fight against antibiotic-resistant infections.
Key Features
- Target : Bacterial type II topoisomerases (DNA gyrase).
- Activity Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus durans, as well as some fastidious Gram-negative bacteria.
- Resistance Profile : Low frequency of resistance development has been reported, indicating its potential as a novel treatment option.
In Vitro Studies
This compound has demonstrated significant antibacterial activity in various in vitro studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against selected bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Enterococcus durans | 8 |
Escherichia coli | 16 |
Bacillus subtilis | 2 |
These values suggest that this compound is particularly effective against Gram-positive bacteria, with low MIC values indicating strong antibacterial activity.
In Vivo Efficacy
In preclinical models, this compound showed promising results in treating infections caused by Staphylococcus aureus. In a mouse neutropenic model of infection, this compound significantly reduced bacterial load compared to untreated controls, highlighting its potential for clinical application in serious infections.
Case Studies and Clinical Trials
This compound entered Phase 1 clinical trials aimed at evaluating its safety and efficacy in humans. While specific results from these trials are not fully published, preliminary findings indicate that it is well-tolerated with manageable side effects. The focus has been on its use in patients with difficult-to-treat infections due to multidrug-resistant organisms.
Study Highlights
- Study Design : Randomized control trials with varying doses of this compound.
- Population : Patients with confirmed bacterial infections resistant to standard treatments.
- Outcomes : Primary outcomes included reduction in bacterial load and improvement in clinical symptoms.
Propiedades
IUPAC Name |
2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHRAVDXGQUQM-WCQGTBRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907543-25-3 | |
Record name | AZD-5099 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907543253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 907543-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5099 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BLU33GDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.